2-(1-Methyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Description
2-(1-Methyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a fused heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazine core. Key structural elements include:
- Position 2: A 1-methyl-2-oxoindolin-3-ylidene substituent, which introduces a planar, conjugated system due to the indolinone moiety.
- Position 6: A phenyl group, contributing to hydrophobicity and π-π stacking interactions.
- Triazine-dione backbone: Imparts hydrogen-bonding capability and electronic polarization.
This compound’s synthesis typically involves Knoevenagel condensation or cyclocondensation reactions, as seen in analogous systems .
Properties
IUPAC Name |
(2Z)-2-(1-methyl-2-oxoindol-3-ylidene)-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O3S/c1-23-13-10-6-5-9-12(13)14(18(23)26)16-19(27)24-20(28-16)21-17(25)15(22-24)11-7-3-2-4-8-11/h2-10H,1H3/b16-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERCPNAHYRFVQC-PEZBUJJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607384-94-1 | |
| Record name | (2Z)-2-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-6-PHENYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. One common method includes the condensation of isatins with malononitriles in the presence of catalysts such as piperidine acetate, DBU, or Al2O3 . Additionally, microwave irradiation and iodine at elevated temperatures have been applied to facilitate the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution
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Triazine Ring : Reacts with amines (e.g., aniline derivatives) at the C-5 position of the triazine ring, forming substituted derivatives .
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Indolinone Carbonyl : The oxo group at the indolinone moiety participates in Schiff base formation with hydrazines.
Electrophilic Aromatic Substitution
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Thiazole Ring : Bromination at the C-4 position of the thiazole ring using NBS (N-bromosuccinimide) in CCl₄ produces brominated derivatives.
Triazine Reactivity
The electron-deficient triazine core facilitates nucleophilic attacks, with DFT studies indicating that the C-5 position exhibits the highest electrophilicity (ω = 1.8 eV) . This aligns with observed regioselectivity in substitution reactions.
Indolinone Participation
The indolin-3-ylidene group acts as a Michael acceptor, enabling conjugate additions. For instance, reaction with methylmagnesium bromide results in 1,4-addition at the α,β-unsaturated carbonyl system.
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related heterocycles due to its fused thiazolo-triazine system:
Catalytic and Solvent Effects
Scientific Research Applications
Key Synthetic Pathways
- Condensation Reactions : The initial step often involves the condensation of isatin with thiazole derivatives to form the core structure.
- Functionalization : Subsequent steps may include various functionalization reactions to introduce substituents that enhance biological activity.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. For instance, derivatives of oxoindolines have demonstrated significant cytotoxicity against various cancer cell lines.
These findings suggest that modifications to the indoline or thiazole moieties can significantly influence the compound's potency against cancer cells.
Antimicrobial Activity
Preliminary studies indicate that this compound also exhibits antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Research has indicated that compounds similar to 2-(1-Methyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine may possess anti-inflammatory properties. These effects are attributed to the modulation of pro-inflammatory cytokines and pathways involved in inflammation.
Case Studies
Several case studies illustrate the compound's potential:
Case Study 1: Anticancer Activity
A study conducted on a series of oxoindoline derivatives showed promising results against breast cancer cell lines (MCF-7). The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus revealed that certain derivatives could inhibit bacterial growth effectively, indicating potential for development as an antibiotic agent.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation . By targeting these kinases, the compound can disrupt cancer cell growth and induce apoptosis.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Thiazolo[3,2-b][1,2,4]triazine Derivatives
Key Observations :
- Halogenation (e.g., 3c) increases molecular weight and melting points due to enhanced intermolecular forces .
- Alkyl chains (e.g., butyl in ) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Physicochemical and Spectroscopic Properties
Table 2: Spectral Data Comparison
Notes:
- The target compound’s indolinone moiety is expected to show characteristic C=O stretches (~1700 cm⁻¹) and NH/CH$_3$ signals in $ ^1H $ NMR .
- Discrepancies in spectral assignments (e.g., NH vs. amide protons in triazole systems) highlight the need for X-ray crystallography for unambiguous confirmation .
Biological Activity
The compound 2-(1-Methyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluation, and underlying mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions. The initial steps often include the condensation of 1-methylindoline derivatives with thiazolo[3,2-b][1,2,4]triazine intermediates under acidic conditions. Subsequent purification and characterization are performed using techniques such as NMR and mass spectrometry to confirm the structure.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 10.5 ± 0.5 |
| HepG2 | 12.0 ± 0.8 |
The reported IC50 values indicate that the compound is effective at low concentrations, suggesting strong potential for development as an anticancer agent .
Antimicrobial Activity
In addition to anticancer effects, this compound has also been evaluated for antimicrobial activity. Preliminary findings suggest it possesses broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies indicate that modifications to the phenyl ring can enhance antimicrobial efficacy.
Table 2: Antimicrobial Activity Data
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 25 |
| S. aureus | 15 |
These results demonstrate the compound's potential as a lead candidate for antibiotic development .
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in cell proliferation and survival. Studies suggest that it may inhibit key signaling pathways associated with cancer cell growth and survival:
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Caspase Activation : The compound induces apoptosis via caspase pathways (caspase 3/7 activation).
- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cells.
Case Studies
A recent case study involving the administration of this compound in vitro demonstrated a marked decrease in cell viability in treated groups compared to controls. The study employed flow cytometry to analyze cell cycle distribution and apoptosis rates.
Figure 1: Flow Cytometry Analysis Results
Flow Cytometry Analysis
Q & A
Q. How does X-ray crystallography confirm the Z/E configuration of the indolin-3-ylidene moiety?
- Methodological Answer :
- Single-crystal X-ray diffraction (Cu-Kα radiation) resolves bond angles and torsion angles.
- For example, a dihedral angle >30° between indolinone and thiazolo-triazine planes indicates E-configuration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
